![molecular formula C11H10N2O B070568 1-Acetyl-2-phenylimidazole CAS No. 182481-13-6](/img/structure/B70568.png)
1-Acetyl-2-phenylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-phenylimidazole is a heterocyclic organic compound with the molecular formula C11H10N2O. It is also known as API and is widely used in scientific research for its unique properties and applications. This compound is synthesized using various methods and has shown promising results in several scientific studies.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-phenylimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
1-Acetyl-2-phenylimidazole has been shown to have several biochemical and physiological effects on the body. It has been found to modulate the immune response, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetyl-2-phenylimidazole has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable reagent for scientific research. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research involving 1-Acetyl-2-phenylimidazole. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods. Finally, more research is needed to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 1-Acetyl-2-phenylimidazole is a promising compound with several potential applications in scientific research. Its unique properties and applications make it a valuable tool for studying various diseases and biological processes. Further research is needed to fully understand its potential and to optimize its synthesis and use in laboratory experiments.
Synthesemethoden
The synthesis of 1-Acetyl-2-phenylimidazole involves the reaction of 2-phenylimidazole with acetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-Acetyl-2-phenylimidazole as a white crystalline solid. Several modifications have been made to this method to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-phenylimidazole has been extensively studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, a reagent in organic synthesis, and a precursor in the synthesis of other compounds. Additionally, it has been investigated for its antimicrobial, antiviral, and anticancer activities.
Eigenschaften
CAS-Nummer |
182481-13-6 |
---|---|
Produktname |
1-Acetyl-2-phenylimidazole |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-(2-phenylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
GVJVBXBAPAIFIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
Synonyme |
1H-Imidazole, 1-acetyl-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.